
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the ethyl ester, chloro, and methyl groups in the structure of this compound imparts unique chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate typically involves the condensation of 2-methyl-3-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoxaline ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as tetrahydrofuran or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.
Reduction: Formation of 2-methyl-3-aminoquinoxaline derivatives.
Oxidation: Formation of 2-methyl-6-quinoxalinecarboxylic acid.
科学的研究の応用
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.
Agriculture: Employed in the development of agrochemicals such as herbicides and pesticides.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
作用機序
The mechanism of action of Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 3-chloro-2-methyl-6-quinoxalinecarboxylate can be compared with other quinoxaline derivatives such as:
Ethyl 2-quinoxalinecarboxylate: Lacks the chloro and methyl groups, resulting in different chemical reactivity and biological activity.
3-chloro-2-methylquinoxaline:
6-chloro-2-methylquinoxaline: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and a wide range of applications in various fields.
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 3-chloro-2-methylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-3-17-12(16)8-4-5-9-10(6-8)15-11(13)7(2)14-9/h4-6H,3H2,1-2H3 |
InChIキー |
INSRCPTUEXPBAG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=NC(=C(N=C2C=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


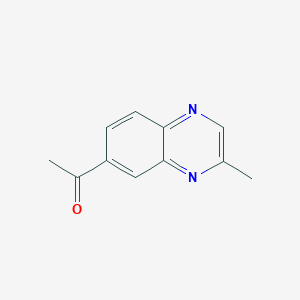

![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)
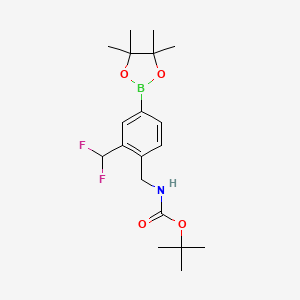

![1,2-Propanediol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13934045.png)
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
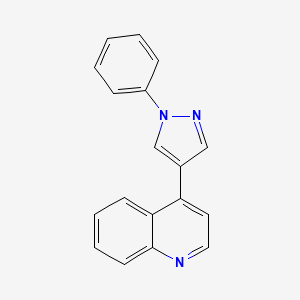

![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
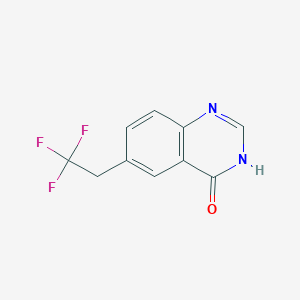
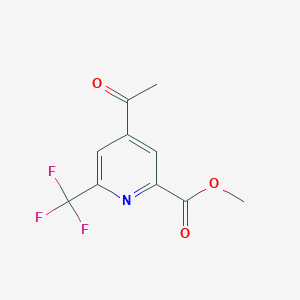
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
